4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2-(4-methoxyphenyl)-
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Overview
Description
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the chromanone family, which is a significant structural entity in medicinal chemistry. Chromanones are oxygen-containing heterocycles that serve as building blocks for various medicinal compounds due to their broad range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 6-fluoro-2-(4-methoxyphenyl)chroman-4-one involves several steps. One common method includes the reaction of 4-fluorothiophenol with crotonic acid in the presence of iodine as a catalyst. The reaction is carried out at room temperature for 12 hours, followed by the addition of a cold saturated sodium thiosulfate solution to quench the reaction . Industrial production methods often involve optimizing these conditions to improve yield and reduce costs.
Chemical Reactions Analysis
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-fluoro-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Fluoro-2-(4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Chroman-4-one: Lacks the fluorine and methoxy substituents but shares the core structure.
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one: Contains hydroxyl groups instead of fluorine and methoxy groups, leading to different biological properties.
Properties
CAS No. |
845-12-5 |
---|---|
Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
6-fluoro-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13FO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-8,16H,9H2,1H3 |
InChI Key |
YAMGMTOTNANQRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
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